molecular formula C23H32O3 B1671313 Estradiol valerate CAS No. 979-32-8

Estradiol valerate

Cat. No. B1671313
CAS RN: 979-32-8
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-RBRWEJTLSA-N
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Description

Estradiol valerate is a form of estrogen, a female hormone. It is used to treat symptoms of menopause such as hot flashes, and vaginal dryness, burning, and irritation. It is also used to treat a lack of estrogen that is caused by ovarian failure or a condition called hypogonadism . The active substance is the most effective natural estrogen and is used for contraception .


Synthesis Analysis

Estradiol valerate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .


Molecular Structure Analysis

Estradiol valerate has a molecular formula of C23H32O3 and an average mass of 356.498 Da . It crystallizes in the monoclinic space group P21 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å3, and Z = 4 .


Chemical Reactions Analysis

Estradiol valerate is analyzed using chromatographic separation techniques such as HPLC and TLC. Reversed-phase chromatography is applied using either acetonitrile–methanol containing 0.05% β-cyclodextrin as a mobile phase for HPLC with gradient elution and chloroform–propanol–formic acid (5:3:2, by volume) as a developing system in TLC .


Physical And Chemical Properties Analysis

Estradiol valerate has a molecular weight of 356.4984 and a molecular formula of CHO .

Scientific Research Applications

Neuroprotective Effects

Estradiol has shown promise in protecting against ischemic brain injury, particularly in middle-aged rats. Research indicates that estradiol acts as a growth and protective factor in the adult brain, potentially decreasing the risk and severity of neurodegenerative diseases like stroke and Alzheimer's. Studies using animal models suggest estradiol enhances cell survival and induces synaptic plasticity, offering insights into the protective actions of estrogen replacement therapy on age- and disease-related brain processes (Wise & Dubal, 2000).

Implications for Mental and Neurodegenerative Diseases

Estradiol's role in mental health, particularly in conditions like schizophrenia and Parkinson's disease, has been explored. It modulates neurotransmitters associated with these conditions, suggesting potential therapeutic implications. Estradiol's rapid effects on dopamine release and receptor expression in the dorsal striatum and nucleus accumbens highlight its importance in neurological health and disease, indicating a broader role beyond reproductive behaviors (Cyr et al., 2002).

Environmental Impact

The environmental impact of steroidal estrogens, including estradiol, has gained attention due to their increasing concentrations in soil and water, posing threats to human, animal, and plant life. Research focuses on the entry of estrogens into the human food chain, their uptake by plants, and their physiological effects on the ecological system. This highlights the need for interdisciplinary studies to understand the ecological and environmental impact of estrogens (Adeel et al., 2017).

Cognitive Function and Aging

Estrogens, including estradiol, are known to influence cognitive function and may play a protective role against cognitive decline in aging females. The timing of hormone therapy initiation appears critical, with suggestions that a "critical window" exists shortly after menopause during which estrogen treatments are most effective. This research has implications for the treatment of dementia and memory loss associated with aging and neurodegenerative diseases (Daniel, 2013).

Reproductive Technologies

Estradiol valerate has been examined for its role in assisted reproductive technologies (ART). It's used in ART programs for the treatment of "thin" endometrium and to prepare patients for embryo transfer. Research suggests that transdermal estradiol gel, like Oestrogel®, can be effective in improving the indicators of prolonged pregnancy and live birth, offering new opportunities in ART programs (Kotlik & Grytsko, 2021).

Safety And Hazards

Estradiol valerate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . It is classified as Carcinogenicity (Category 2), H351 Reproductive toxicity (Category 2), H361 Effects on or via lactation, H362 Long-term (chronic) aquatic hazard (Category 1), H410 .

Future Directions

Estradiol valerate is used in hormone therapy for menopausal symptoms and low estrogen levels, hormone therapy for transgender people, and in hormonal birth control . Early estrogen administration with oral estradiol valerate could significantly suppress the high bone remodeling process in surgically induced menopausal women .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023004
Record name Estradiol valerate
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.
Record name Estradiol valerate
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Product Name

Estradiol valerate

CAS RN

979-32-8
Record name Estradiol valerate
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Record name Estradiol valerate [USP:INN:BAN:JAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,900
Citations
K Wellington, CM Perry - Drugs, 2002 - Springer
… estradiol valerate 2mg/dienogest 3mg group (12.1 days). During the twelfth month of treatment with estradiol valerate … with estradiol valerate 2mg/dienogest 2mg, estradiol valerate 2mg/…
Number of citations: 30 link.springer.com
KL Whalen, R Rose - Annals of Pharmacotherapy, 2011 - journals.sagepub.com
… trials of estradiol valerate/… with estradiol valerate/dienogest were comparable to those of a monophasic oral contraceptive containing ethinyl estradiol/levonorgestrel. Estradiol valerate/…
Number of citations: 21 journals.sagepub.com
JT Jensen - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… Pharmacology, mechanism of action and clinical trials of contraceptive efficacy and bleeding profile of the estradiol valerate/dienogest (E2V/DNG) pill are reviewed. Details of two …
Number of citations: 64 www.tandfonline.com
UB Lindberg, N Crona, L Stigendal… - Thrombosis and …, 1989 - thieme-connect.com
… To delineate and compare effects of EE and estradiol valerate (E2V) in doses needed in HRT on haemostasis parameters, 24 postmenopausal women were engaged in a study with an …
Number of citations: 123 www.thieme-connect.com
JR Brawer, M Munoz, R Farookhi - Biology of reproduction, 1986 - academic.oup.com
… Therefore, we studied the development of PCO in rats treated with estradiol-valerate (EV). In this model, definitive cysts were present 8–9 wk after a single injection of EV. Animals were …
Number of citations: 307 academic.oup.com
MH Kangasniemi, A Haverinen, K Luiro… - The Journal of …, 2020 - academic.oup.com
… In recent years, new COC combinations containing E2 have been developed, and the combination of estradiol valerate (EV) with dienogest (DNG) has resulted in an acceptable …
Number of citations: 16 academic.oup.com
F Fruzzetti, F Trémollieres, J Bitzer - Gynecological Endocrinology, 2012 - Taylor & Francis
… Mean serum estradiol (E 2 ) concentration over 24 h following oral administration of estradiol valerate (E 2 V)/dienogest (DNG) [Citation17]. Zeun S, et al., Eur J Contracept Reprod …
Number of citations: 79 www.tandfonline.com
JT Jensen, S Parke, U Mellinger, A Machlitt… - Obstetrics & …, 2011 - journals.lww.com
… An oral contraceptive containing estradiol valerate and dienogest is an effective treatment compared with placebo in women with heavy menstrual bleeding or prolonged menstrual …
Number of citations: 180 journals.lww.com
SM Hoy, LJ Scott - Drugs, 2009 - Springer
… This article reviews the pharmacological properties of estradiol valerate/dienogest (Qlaira … Medical literature on the use of estradiol valerate/dienogest was identified using MEDLINE …
Number of citations: 31 link.springer.com
HJ Ahrendt, D Makalová, S Parke, U Mellinger… - Contraception, 2009 - Elsevier
BACKGROUND: This study compared the bleeding pattern, cycle control and safety of an oral contraceptive (OC) comprising estradiol valerate/dienogest (E2V/DNG; administered using …
Number of citations: 212 www.sciencedirect.com

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